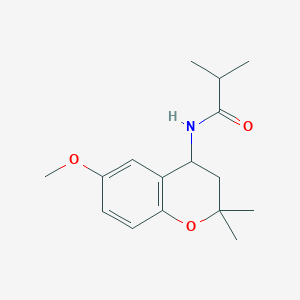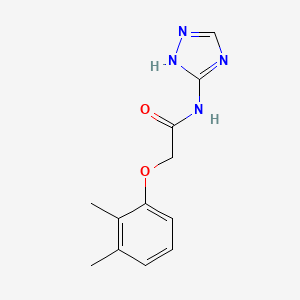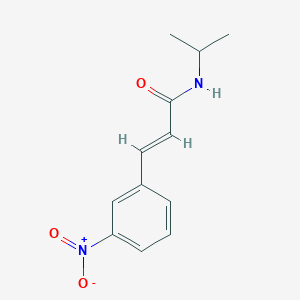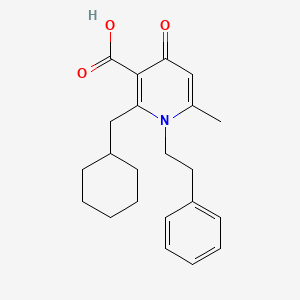![molecular formula C16H22N2O4S B5605048 4-[2-hydroxy-4-(methylthio)butanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5605048.png)
4-[2-hydroxy-4-(methylthio)butanoyl]-1-(2-methoxyphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including 4-[2-hydroxy-4-(methylthio)butanoyl]-1-(2-methoxyphenyl)-2-piperazinone, often involves multi-step chemical reactions. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, indicating a method for synthesizing structurally related compounds. These processes are fundamental in creating compounds with potential activity against diseases like schistosomiasis in experimental animals, highlighting the importance of synthesis strategies in developing therapeutic agents (Y. Tung).
Molecular Structure Analysis
Molecular structure characterization is crucial in understanding the interactions and potential efficacy of compounds. For instance, the crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related compound, was determined to have a monoclinic system with space group P21/c. The molecule displays a symmetry center with coplanar rings, excluding methyl H atoms and H atoms attached to the piperazinedione ring, indicating the complex three-dimensional arrangements that influence compound behavior and interaction (Shusheng Zhang et al.).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are influenced by their structural components. For example, the synthesis and evaluation of certain piperazine derivatives as serotonin 5-HT1A receptor ligands show the significance of chemical modifications in determining receptor affinity and selectivity. These studies underscore the chemical flexibility of piperazine derivatives in generating compounds with targeted biological activities (A. Orjales et al.).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting points, and crystal structure, are essential for their application in medicinal chemistry. For instance, the crystal engineering of piperazinediones derived from 2-amino-4,7-dialkoxyindan-2-carboxylic acids demonstrates the influence of alkyl chain length on crystal assembly and thermochemical properties, which are critical for drug formulation and delivery (K. E. Wells et al.).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, determine the therapeutic potential of piperazine derivatives. Studies on the synthesis and dopamine transporter affinity of chiral piperazines suggest that structural modifications can enhance selectivity for specific neurotransmitter transporters, offering insights into designing compounds for treating conditions like cocaine abuse (L. Hsin et al.).
properties
IUPAC Name |
4-(2-hydroxy-4-methylsulfanylbutanoyl)-1-(2-methoxyphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-14-6-4-3-5-12(14)18-9-8-17(11-15(18)20)16(21)13(19)7-10-23-2/h3-6,13,19H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYCAJOIACYXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)C(=O)C(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(methoxyacetyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5604974.png)
![1-(4-ethyl-5-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5604977.png)


![methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5604997.png)
![(3R*,5R*)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5605002.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5605014.png)

![3-methyl-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-3-phenylpiperidine](/img/structure/B5605028.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5605054.png)
![3-phenylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5605065.png)